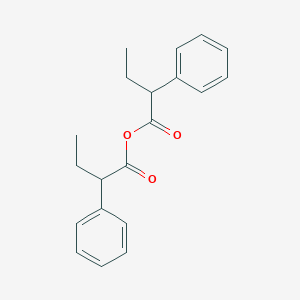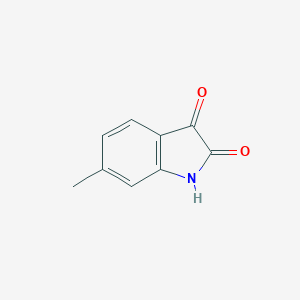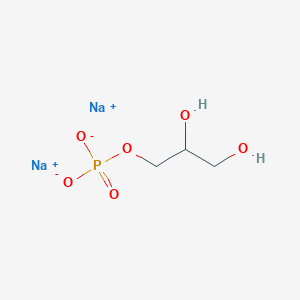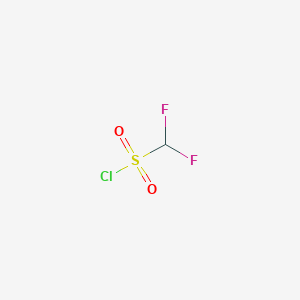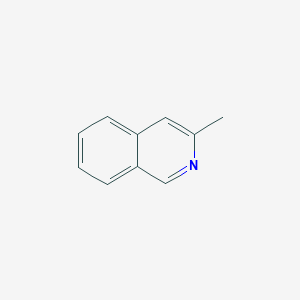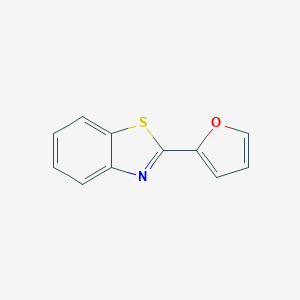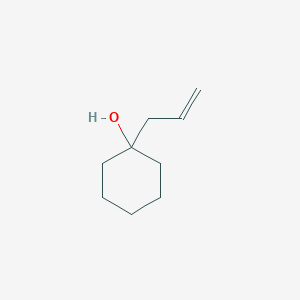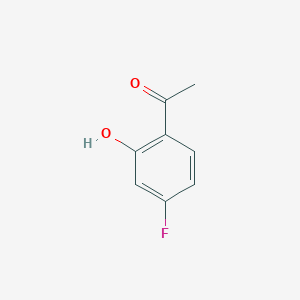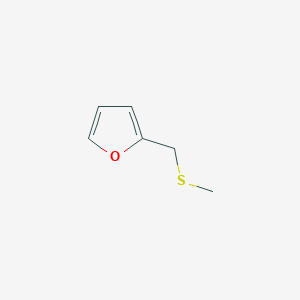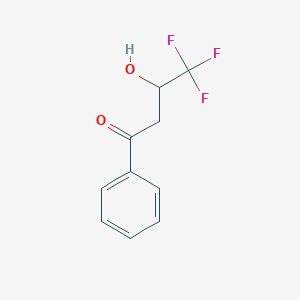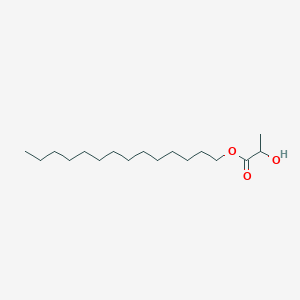
Tetradecyl lactate
Übersicht
Beschreibung
Tetradecyl lactate, a compound related to macrocyclic lactones and lactate derivatives, has been studied in various contexts due to its interesting chemical properties and potential applications.
Synthesis Analysis
The synthesis of compounds related to Tetradecyl lactate often involves complex organic synthesis methods. For example, Maurer and Grieder (1977) described the synthesis of a macrocyclic musk compound, (Z)-5-Tetradecen-14-olide, isolated from Hibiscus abelmoschusL, which is structurally related to Tetradecyl lactate (Maurer & Grieder, 1977).
Molecular Structure Analysis
The molecular structure of Tetradecyl lactate and related compounds is characterized by their lactone or lactate backbone. Studies like those by Wang, Guo, and Han (2006) on Tetraaniline-block-poly(L-lactide) diblock oligomers provide insights into the molecular structure and how it influences physical properties (Wang, Guo, & Han, 2006).
Chemical Reactions and Properties
The chemical reactions of Tetradecyl lactate derivatives involve complex organic transformations. For instance, Barker et al. (2011) demonstrated the post-polymerization modification of polymers derived from sustainable resources using the click reaction, which can be related to the functionalization of Tetradecyl lactate derivatives (Barker et al., 2011).
Physical Properties Analysis
The physical properties of Tetradecyl lactate-related compounds can be influenced by their molecular structure. Studies like that of Kenawy et al. (2002) on the release profiles from electrospun mats made from poly(lactic acid) provide insights into the physical properties of lactate-based materials (Kenawy et al., 2002).
Chemical Properties Analysis
The chemical properties of Tetradecyl lactate derivatives are influenced by their functional groups and molecular structure. Research such as that by Stanchev and Hesse (1990) on the synthesis of macrocyclic lactones showcases the chemical properties of these compounds (Stanchev & Hesse, 1990).
Wissenschaftliche Forschungsanwendungen
-
Chemical Industry
- Tetradecyl lactate is a chemical compound with the formula C17H34O3 . It is a white or colorless to light yellow powder to lump to clear liquid . It is used in the chemical industry due to its properties .
- The methods of application or experimental procedures and relevant technical details or parameters are not specified in the source .
- The outcomes obtained are also not specified in the source .
-
Food, Clinical and Biological Applications
- L-lactate, a major analyte in the food industry, bioprocess engineering, sports medicine and clinical care unit, can undergo esterification with organic acids and oxygenation or dehydrogenation to form pyruvic acid or its derivatives . This also results in production of nicotinamide adenine dinucleotide (NAD), that is used to produce adenosine triphosphate (ATP) in glycolysis .
- High-throughput nanobiosensors appear promising for on-site detection of lactate in industrial- and laboratory-scale applications . The principles of lactate sensing techniques and trends in transduction approaches, nanomaterials, merits and demerits of enzyme-based lactate analysis and commercial testing kits are discussed .
- The outcomes obtained are not specified in the source .
-
Redox Buffer
- As an important metabolic substrate, lactate is an intercellular and inter-tissue redox signaling molecule that provides energy for oxidative metabolism in many tissues .
- The methods of application or experimental procedures and relevant technical details or parameters are not specified in the source .
- The outcomes obtained are also not specified in the source .
-
Cosmetics Industry
- Tetradecyl lactate, also known as Myristyl Lactate, is used in the cosmetics industry . It is a white or colorless to light yellow powder to lump to clear liquid .
- The methods of application or experimental procedures and relevant technical details or parameters are not specified in the source .
- The outcomes obtained are also not specified in the source .
-
Immunotherapy
- Lactic acid, which Tetradecyl lactate is a derivative of, has been found to play a significant role in tumor growth, migration, and invasion . Post-translational modifications involving lactate have been widely observed in histone and non-histone proteins, and these modifications play a crucial role in regulating gene expression .
- The methods of application or experimental procedures and relevant technical details or parameters are not specified in the source .
- The outcomes obtained are also not specified in the source .
- Bioremediation
- Lactate, which Tetradecyl lactate is a derivative of, can be an effective substrate for stimulated bioremediation of TCE-contaminated sites .
- The methods of application or experimental procedures and relevant technical details or parameters are not specified in the source .
- The outcomes obtained are also not specified in the source .
Zukünftige Richtungen
Lactate, a key component of Tetradecyl lactate, has been found to play a significant role in metabolic reprogramming and diseases . Lactylation, a novel posttranslational modification driven by lactate, has been identified as a new contributor to the epigenetic landscape . This opens up new avenues for future research into the role of lactylation in various diseases .
Eigenschaften
IUPAC Name |
tetradecyl 2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-17(19)16(2)18/h16,18H,3-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORJONZPSTVSFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862630 | |
| Record name | Propanoic acid, 2-hydroxy-, tetradecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetradecyl lactate | |
CAS RN |
1323-03-1 | |
| Record name | Myristyl lactate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1323-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxypropanoic acid, tetradecyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001323031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-hydroxy-, tetradecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 2-hydroxy-, tetradecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetradecyl lactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.955 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRISTYL LACTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D822OC34X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




